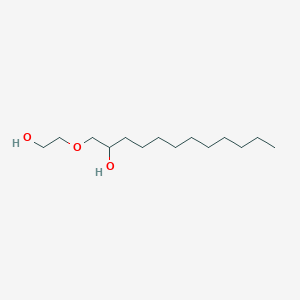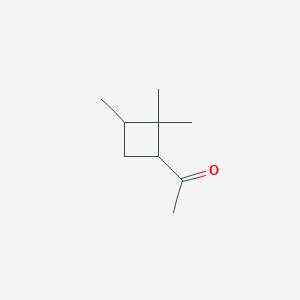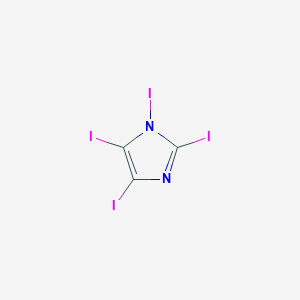
1,2,4,5-Tetraiodo-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetraiodo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetraiodo-1H-imidazole can be synthesized through a multi-step process involving the iodination of imidazole derivatives. One common method involves the use of iodine and an oxidizing agent to introduce iodine atoms at the desired positions on the imidazole ring. The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as zeolites have been employed to improve the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
1,2,4,5-Tetraiodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiol compounds can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as azides, thiols, or hydroxyl groups .
科学研究应用
1,2,4,5-Tetraiodo-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its use in radiopharmaceuticals due to the presence of iodine atoms, which can be used for imaging and therapeutic purposes.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts
作用机制
The mechanism of action of 1,2,4,5-tetraiodo-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms can enhance the compound’s binding affinity to these targets, leading to various biological effects. The compound can inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial, antiviral, or anticancer properties .
相似化合物的比较
Similar Compounds
1,2,4,5-Tetrachloro-1H-imidazole: Similar structure but with chlorine atoms instead of iodine.
1,2,4,5-Tetrabromo-1H-imidazole: Contains bromine atoms instead of iodine.
1,2,4,5-Tetrafluoro-1H-imidazole: Fluorine atoms replace the iodine atoms.
Uniqueness
1,2,4,5-Tetraiodo-1H-imidazole is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The larger atomic size and higher atomic weight of iodine compared to other halogens result in different reactivity and biological activity. This makes this compound particularly valuable in applications requiring heavy halogen atoms, such as radiopharmaceuticals and advanced materials .
属性
CAS 编号 |
1745-82-0 |
|---|---|
分子式 |
C3I4N2 |
分子量 |
571.66 g/mol |
IUPAC 名称 |
1,2,4,5-tetraiodoimidazole |
InChI |
InChI=1S/C3I4N2/c4-1-2(5)9(7)3(6)8-1 |
InChI 键 |
DBIVLURTWULBOD-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(N(C(=N1)I)I)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


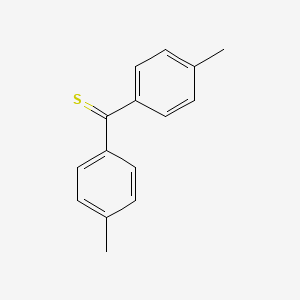


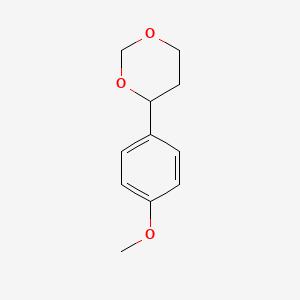
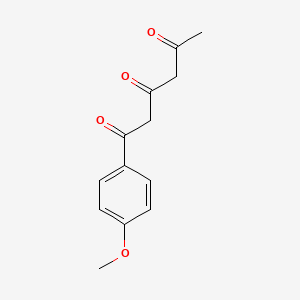
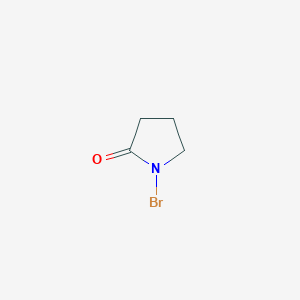
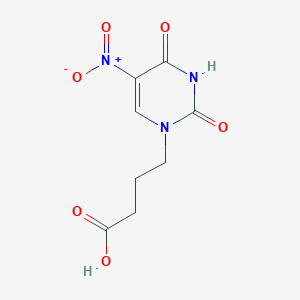
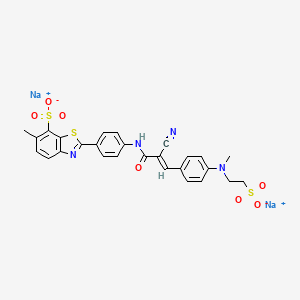
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

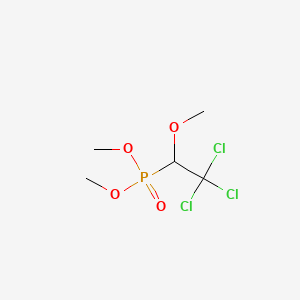
![N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14747123.png)
